molecular formula C18H11ClN4O2 B8785770 (4-(3-chloropyrazin-2-yloxy)phenyl)(1H-benzo[d]imidazol-2-yl)methanone

(4-(3-chloropyrazin-2-yloxy)phenyl)(1H-benzo[d]imidazol-2-yl)methanone

Cat. No. B8785770
M. Wt: 350.8 g/mol
InChI Key: JNPBJEDWNUKIQL-UHFFFAOYSA-N
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Patent
US08053438B2

Procedure details

A solution of benzene-1,2-diamine (1.5 g, 14 mmol), triethyl orthoformate (5.7 mL, 37 mmol), and benzenesulfonic acid (0.075 g, 0.47 mmol) in toluene (15 mL) was heated to reflux for 4 h and then slowly distilled to remove half of the solvent. The mixture was then cooled to RT and neutralized with diisopropyl amine, followed by addition of a solution of ethyl 4-(3-chloropyrazin-2-yloxy)benzoate (4.3 g, 15 mmol) in THF (15 mL). The mixture was cooled to −78° C. and 1.2 equiv of LDA (9.2 mL, 17 mmol) was added. After aging at −78° C. for 1.5 h, the mixture was warmed to RT after 1.5 h and then 2N HCl was added and the mixture was agitated for 30 min. Following that, the mixture was adjusted to pH 9 with 1N NaOH. Ethyl acetate was added and the layers were separated, the aqueous was extracted with ethyl acetate (3×), and the combined organics were washed with brine, dried over Na2SO4, filtered and concentrated. Upon treatment with MeOH, a yellow solid crashed out which was filtered and collected to give (1H-benzo[d]imidazol-2-yl)(4-(3-chloropyrazin-2-yloxy)phenyl)methanone.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
0.075 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
9.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[C:2]([NH2:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.[CH:9](OCC)(OCC)OCC.C1(S(O)(=O)=O)C=CC=CC=1.[Cl:29][C:30]1[C:31]([O:36][C:37]2[CH:47]=[CH:46][C:40]([C:41]([O:43]CC)=O)=[CH:39][CH:38]=2)=[N:32][CH:33]=[CH:34][N:35]=1.[Li+].CC([N-]C(C)C)C.Cl.[OH-].[Na+]>C1(C)C=CC=CC=1.C1COCC1.C(OCC)(=O)C>[NH:7]1[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=[C:9]1[C:41]([C:40]1[CH:39]=[CH:38][C:37]([O:36][C:31]2[C:30]([Cl:29])=[N:35][CH:34]=[CH:33][N:32]=2)=[CH:47][CH:46]=1)=[O:43] |f:4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C=1(C(=CC=CC1)N)N
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
0.075 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
9.2 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was agitated for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
slowly distilled
CUSTOM
Type
CUSTOM
Details
to remove half of the solvent
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to RT after 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)OC2=NC=CN=C2Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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